3-amino-2-[(4-methylphenyl)methyl]propan-1-ol
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Overview
Description
3-amino-2-[(4-methylphenyl)methyl]propan-1-ol is an organic compound characterized by the presence of an amino group, a hydroxyl group, and a substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-2-[(4-methylphenyl)methyl]propan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylbenzyl chloride and 3-aminopropanol.
Nucleophilic Substitution: The primary step involves a nucleophilic substitution reaction where 3-aminopropanol reacts with 4-methylbenzyl chloride in the presence of a base like sodium hydroxide. This reaction is typically carried out in an organic solvent such as ethanol or methanol under reflux conditions.
Purification: The crude product is purified using techniques like recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors to enhance reaction efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3-amino-2-[(4-methylphenyl)methyl]propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different amines or alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-substituted derivatives.
Scientific Research Applications
3-amino-2-[(4-methylphenyl)methyl]propan-1-ol has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of complex organic molecules.
Material Science: It is used in the development of polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3-amino-2-[(4-methylphenyl)methyl]propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions, while the hydroxyl group can participate in hydrogen bonding, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- 3-amino-2-[(4-chlorophenyl)methyl]propan-1-ol
- 3-amino-2-[(4-methoxyphenyl)methyl]propan-1-ol
- 3-amino-2-[(4-nitrophenyl)methyl]propan-1-ol
Uniqueness
3-amino-2-[(4-methylphenyl)methyl]propan-1-ol is unique due to the presence of the 4-methylphenyl group, which imparts specific steric and electronic properties. These properties can influence the compound’s reactivity and interaction with biological targets, making it distinct from its analogs.
Properties
CAS No. |
1017125-36-8 |
---|---|
Molecular Formula |
C11H17NO |
Molecular Weight |
179.3 |
Purity |
0 |
Origin of Product |
United States |
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